molecular formula C6H11ClFN B6295039 6-Fluoro-1-azaspiro[3.3]heptane hydrochloride CAS No. 2306261-82-3

6-Fluoro-1-azaspiro[3.3]heptane hydrochloride

Cat. No.: B6295039
CAS No.: 2306261-82-3
M. Wt: 151.61 g/mol
InChI Key: JPFFRERFBICJRG-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Azetidine (B1206935) Derivatives in Modern Organic Chemistry

Spirocyclic scaffolds, defined as structures where two rings are joined by a single common atom, have become increasingly important in drug discovery. tandfonline.combldpharm.com Their primary advantage lies in their inherent three-dimensionality, which allows for a more precise spatial arrangement of functional groups to interact with biological targets. tandfonline.comnih.gov This contrasts with traditional flat, aromatic systems and addresses the modern drug design concept of "escaping from flatland." researchgate.netuniv.kiev.ua

Spirocyclic azetidines, which incorporate the four-membered azetidine ring, are particularly noteworthy for several reasons:

Structural Rigidity: The fusion of two small rings creates a rigid framework with a limited number of well-defined conformations. tandfonline.comnih.gov This conformational restriction can lead to higher binding affinity and selectivity for a specific biological target by reducing the entropic penalty of binding.

Improved Physicochemical Properties: The high sp3 character of spirocycles is associated with improved water solubility and a greater probability of success in clinical development compared to more planar, sp2-heavy molecules. tandfonline.combldpharm.com Introducing spirocyclic azetidines can modulate properties like lipophilicity (LogP) and metabolic stability. bldpharm.com

Metabolic Stability: Spirocyclic systems, particularly those containing azetidine, are often less susceptible to metabolic degradation by enzymes compared to analogous structures like pyrrolidines or piperidines. univ.kiev.uaenamine.netenamine.net This can lead to improved pharmacokinetic profiles.

Bioisosteric Replacement: Azaspiro[3.3]heptanes have been successfully used as bioisosteres—substitutes for other functional groups that retain or enhance biological activity. They are frequently employed as mimics for piperidine (B6355638), a common motif in bioactive compounds, offering a novel and patent-free structural alternative with potentially improved properties. univ.kiev.uaresearchgate.netnih.gov

The synthesis of these complex structures has advanced significantly, with various routes developed to access versatile azaspiro[3.3]heptanes with multiple points for further functionalization, making them valuable building blocks for creating diverse chemical libraries. nih.govacs.orgunifr.ch

Strategic Design of Fluorinated Azaspiro[3.3]heptane Systems

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to optimize molecular properties. bohrium.comnih.gov The unique characteristics of the fluorine atom—its small size (similar to hydrogen), high electronegativity, and the strength of the carbon-fluorine bond—allow for subtle but powerful modifications. acs.orgtandfonline.com

The strategic design of a fluorinated system like 6-Fluoro-1-azaspiro[3.3]heptane is based on leveraging these effects:

Metabolic Blocking: The C-F bond is significantly stronger than a C-H bond and is resistant to oxidative metabolism. bohrium.comtandfonline.com Placing a fluorine atom at a potential site of metabolic attack can block this pathway, thereby increasing the molecule's metabolic stability and bioavailability. tandfonline.commdpi.com

Modulation of Basicity (pKa): As the most electronegative element, fluorine exerts a strong electron-withdrawing effect. tandfonline.com When placed near a basic nitrogen atom, as in an azetidine ring, it can lower the pKa of the amine. This reduction in basicity can improve membrane permeability and bioavailability, as the molecule is less likely to be protonated at physiological pH. acs.orgtandfonline.com

Enhanced Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including dipole-dipole interactions and, in some contexts, weak hydrogen bonds. bohrium.com It can also alter the conformation of a molecule to better fit a binding pocket, thereby increasing potency. bohrium.comacs.org

The synthesis of fluorinated azaspiro[3.3]heptane analogues has been a subject of research, aiming to create a portfolio of building blocks that combine the benefits of the rigid spirocyclic core with the property-enhancing effects of fluorine. thieme-connect.com

PropertyDescriptionImpact of Fluorination
Metabolic Stability Resistance of a compound to being broken down by metabolic enzymes.Can be significantly increased by replacing a hydrogen atom with a fluorine atom at a metabolically vulnerable site. bohrium.comtandfonline.com
Basicity (pKa) The tendency of a molecule (like an amine) to accept a proton.Fluorine's electron-withdrawing nature typically lowers the pKa of nearby amines, reducing their basicity. acs.orgtandfonline.com
Binding Affinity The strength of the interaction between a molecule and its biological target.Can be enhanced through new electronic interactions and by inducing a more favorable molecular conformation for binding. bohrium.comacs.org
Lipophilicity The ability of a compound to dissolve in fats, oils, and lipids; often measured as LogP.The effect is context-dependent; fluorine can increase local lipophilicity, influencing permeability and solubility. acs.org

Overview of Research Trajectories for the 6-Fluoro-1-azaspiro[3.3]heptane Core

Research involving the 6-Fluoro-1-azaspiro[3.3]heptane core is primarily situated within the field of drug discovery and development, where it serves as a sophisticated building block for the synthesis of novel therapeutic agents. Its structural and chemical properties make it an attractive scaffold for targeting a wide range of diseases.

The hydrochloride salt form is commonly used to improve the solubility and handling of amine-containing compounds for research and development purposes.

Key research trajectories for this scaffold include:

Use as a Novel Building Block: The presence of the reactive secondary amine within the azetidine ring, combined with the fluorinated cyclobutane (B1203170) portion, makes 6-Fluoro-1-azaspiro[3.3]heptane a versatile intermediate. unifr.ch Chemical suppliers and research organizations synthesize and provide this compound for incorporation into larger, more complex molecules. labsolu.ca

Development of Bioactive Molecules: The core is integrated into screening libraries and used in lead optimization campaigns. The combination of the spiro[3.3]heptane's rigidity and 3D shape with fluorine's modulatory effects is exploited to improve the potency, selectivity, and pharmacokinetic properties of drug candidates. bldpharm.com

Patent Literature: The significant number of patents citing this compound underscores its value in the development of new chemical entities with therapeutic potential. uni.lu While the specific targets are diverse and proprietary, the patent activity indicates its application in creating novel pharmaceuticals.

Analogue Synthesis for Structure-Activity Relationship (SAR) Studies: In medicinal chemistry, systematic modifications are made to a lead compound to understand how different parts of the molecule contribute to its activity. The 6-Fluoro-1-azaspiro[3.3]heptane core can be used to replace other cyclic amines (like piperidine or morpholine) to probe the effect of its unique 3D shape and electronic properties on biological activity. univ.kiev.uanih.gov

The synthesis of related structures, such as 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane as a key intermediate for an antibiotic drug candidate, highlights the utility of such scaffolds in developing treatments for infectious diseases and other therapeutic areas. acs.org

Chemical IdentifierData
Compound Name 6-Fluoro-1-azaspiro[3.3]heptane hydrochloride
Molecular Formula C6H11ClFN
CAS Number 2306261-82-3 labsolu.ca
Molecular Weight 151.61 g/mol
Monoisotopic Mass 151.05639 Da
Synonyms 6-Fluoro-1-azaspiro[3.3]heptane HCl labsolu.ca

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-1-azaspiro[3.3]heptane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FN.ClH/c7-5-3-6(4-5)1-2-8-6;/h5,8H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPFFRERFBICJRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC12CC(C2)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Fluoro 1 Azaspiro 3.3 Heptane Hydrochloride and Its Analogs

Convergent Synthesis Strategies for the Azaspiro[3.3]heptane Scaffold

Convergent synthesis, where separate fragments of a molecule are prepared and then joined, offers an efficient pathway to complex structures like the azaspiro[3.3]heptane core. Key strategies involve either the formation of the spirocyclic system through cycloaddition reactions or the cyclization of suitably functionalized azetidine (B1206935) or oxetane (B1205548) precursors. These approaches allow for the modular construction of the scaffold, enabling the introduction of various substituents, such as fluorine, to modulate the compound's physicochemical properties. enamine.netacs.org

Cycloaddition reactions are powerful, atom-economical methods for constructing cyclic systems. libretexts.org In the context of the azaspiro[3.3]heptane scaffold, [2+2] cycloadditions are particularly relevant, as they directly form the four-membered rings that constitute the core of the spirocycle. Both thermal and photochemical approaches have been explored for the synthesis of azetidines and cyclobutanes, the foundational components of this scaffold. mdpi.comrsc.org

Thermal [2+2] cycloaddition is a key strategy for synthesizing the 1-azaspiro[3.3]heptane core. nih.gov A notable example involves the reaction between endocyclic alkenes and Graf's isocyanate (chlorosulfonyl isocyanate, ClO₂S-NCO) to produce spirocyclic β-lactams. nih.govresearchgate.netresearchgate.net This process is a concerted, thermally allowed [π2s+π2a] cycloaddition, though it often proceeds through a two-step mechanism involving a zwitterionic intermediate. mdpi.com The resulting β-lactam serves as a crucial intermediate which, upon reduction with reagents like alane, yields the desired 1-azaspiro[3.3]heptane scaffold. nih.govthieme-connect.comresearchgate.net This method is scalable and allows for the introduction of substituents on the cyclobutyl ring by starting with appropriately substituted alkenes. thieme-connect.com

Another well-established thermal [2+2] cycloaddition is the Staudinger synthesis, which involves the reaction of a ketene (B1206846) with an imine. mdpi.com Ketenes, often generated in situ from acyl chlorides and a tertiary amine, react with imines to form the azetidin-2-one (B1220530) (β-lactam) ring. mdpi.comresearchgate.net This approach is highly versatile for creating a wide range of substituted monocyclic β-lactams, which can be precursors for more complex structures.

ReactantsReagents & ConditionsProductYieldReference
Endocyclic Alkene, Graf's IsocyanateThermalSpirocyclic β-lactamNot specified nih.govresearchgate.net
Spirocyclic β-lactamAlane1-Azaspiro[3.3]heptaneNot specified nih.govthieme-connect.com
Acyl Chloride, ImineTertiary Amine (e.g., Et₃N)Azetidin-2-oneVaries mdpi.com

Photochemical [2+2] cycloadditions represent a powerful method for constructing four-membered rings under mild conditions. libretexts.orgrsc.org These reactions typically proceed through the photoexcitation of one of the alkene partners, leading to the formation of a cyclobutane (B1203170) ring. acs.org The aza Paternò-Büchi reaction, the photocycloaddition between an imine and an alkene, is a direct route to functionalized azetidines. rsc.orgresearchgate.net

This approach is highly efficient for rapidly assembling small, strained rings with high regio- and stereoselectivity. rsc.org The reaction can be performed intermolecularly or intramolecularly, often utilizing a triplet sensitizer (B1316253) to facilitate the cycloaddition. rsc.orgresearchgate.net While direct application to the synthesis of 6-fluoro-1-azaspiro[3.3]heptane is not extensively documented, the principles of photochemical [2+2] cycloaddition are well-suited for constructing the strained azetidine or cyclobutane portions of the spirocyclic core. acs.orgspringernature.com For instance, the intramolecular photocycloaddition of an alkene-tethered imine could, in principle, be used to construct the bicyclic system.

Reaction TypeReactantsConditionsProductKey FeaturesReference
Aza Paternò-BüchiImine, AlkeneUV light, optional sensitizer (e.g., acetone)AzetidineAtom-economical, high efficiency for strained rings rsc.orgresearchgate.net
Alkene DimerizationTwo Alkene MoleculesUV or visible lightCyclobutaneForms C-C bonds, useful for all-carbon spirocycle precursors acs.org
Intramolecular CycloadditionDiene or Ene-ImineUV light, optional sensitizerBicyclic SystemForms complex, caged structures in a single step rsc.orgacs.org

An alternative convergent strategy involves the construction of one of the four-membered rings first, followed by a second ring-closing event to form the spirocyclic junction. This approach often relies on the intramolecular cyclization of functionalized azetidine or oxetane precursors.

A practical and scalable route for the synthesis of azaspiro[3.3]heptane analogs involves the reaction of an amine with a bis(halomethyl) derivative. acs.org Specifically, a protecting-group-free synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, an analog of the target scaffold, has been demonstrated. nih.gov The key step is the creation of the azetidine ring through a hydroxide-facilitated double alkylation of an aniline (B41778) with 3,3-bis(bromomethyl)oxetane (B1265868) (BBMO). acs.orgnih.gov This reaction proceeds efficiently and has been optimized for large-scale synthesis, providing the final product with high purity and yield. acs.org This methodology highlights a robust approach to forming the azaspirocyclic core by building the azetidine ring onto a pre-existing oxetane.

AmineAlkylating AgentReagents & ConditionsProductScaleYieldReference
2-Fluoro-4-nitroaniline (B181687)3,3-bis(bromomethyl)oxetane (BBMO)NaOH, Sulfolane, 80°C6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane100 g87% acs.orgnih.gov

Ring-closing reactions that proceed through activated intermediates provide another avenue to the azaspiro[3.3]heptane scaffold. One innovative method harnesses the inherent ring strain of azabicyclo[1.1.0]butane (ABB) fragments. bris.ac.uknih.gov Novel ABB-ketone precursors, synthesized in a single step, can undergo an electrophile-induced spirocyclization-desilylation reaction. This strain-release driven process effectively transforms silyl-protected alcohols into a diverse library of substituted spiro-azetidines, including those with the azaspiro[3.3]heptane framework. bris.ac.uknih.gov

Ring-closing metathesis (RCM) is another powerful and widely used strategy for the synthesis of unsaturated rings of various sizes. wikipedia.orgorganic-chemistry.org Catalyzed by ruthenium complexes, RCM involves the intramolecular metathesis of a diene to form a cycloalkene and volatile ethylene, which drives the reaction to completion. wikipedia.org This method is tolerant of numerous functional groups and has been used to synthesize complex polycyclic alkaloids containing challenging ring systems. wikipedia.orgrsc.org While its specific application to form the 1-azaspiro[3.3]heptane core is not prominent, RCM remains a highly viable strategy for synthesizing precursors or analogs containing unsaturated rings. nih.gov

Reduction of Spirocyclic β-Lactams

A key strategy for constructing the 1-azaspiro[3.3]heptane framework involves the reduction of a spirocyclic β-lactam intermediate. researchgate.net This approach leverages the relative accessibility of β-lactams, which can be synthesized through various cycloaddition reactions.

The formation of the spirocyclic β-lactam precursor is often achieved via a [2+2] cycloaddition. For instance, the reaction between an endocyclic alkene and an isocyanate, such as Graf's isocyanate (chlorosulfonyl isocyanate), can yield the desired spirocyclic β-lactam. researchgate.net Once the β-lactam is obtained, the carbonyl group of the four-membered ring is reduced to a methylene (B1212753) group to afford the final azaspiro[3.3]heptane core.

A common reducing agent for this transformation is alane (AlH₃), which is effective in reducing the amide functionality of the β-lactam without cleaving the ring system. researchgate.net This reduction is a critical step in forming the saturated heterocyclic system of the 1-azaspiro[3.3]heptane.

Reaction Step Reagents and Conditions Product Reference
[2+2] CycloadditionEndocyclic alkene, ClO₂S-NCO (Graf's isocyanate), ThermalSpirocyclic β-lactam researchgate.net
β-Lactam ReductionSpirocyclic β-lactam, Alane (AlH₃)1-Azaspiro[3.3]heptane researchgate.net

Introduction of the Fluorine Atom

The incorporation of a fluorine atom onto the azaspiro[3.3]heptane scaffold can be accomplished through several fluorination strategies. The choice of method often depends on the available starting materials and the desired regioselectivity.

Nucleophilic Fluorination Methodologies

Nucleophilic fluorination is a common approach for introducing fluorine into organic molecules. This involves the displacement of a leaving group by a fluoride (B91410) ion source.

Deoxyfluorination reactions are a subset of nucleophilic fluorination where a hydroxyl group is replaced by a fluorine atom. Reagents such as (diethylamino)sulfur trifluoride (DAST) and its more thermally stable analog, morpholinosulfur trifluoride (Morph-DAST), are frequently employed for this purpose. researchgate.netenamine.net These reagents are effective for the fluorination of alcohols. In the context of synthesizing 6-fluoro-1-azaspiro[3.3]heptane, a precursor bearing a hydroxyl group at the 6-position would be required. The reaction with Morph-DAST would then convert this alcohol to the desired fluorinated compound.

Fluorinating Agent Substrate Key Features Reference
Morph-DASTHindered Alcohols, KetonesHigher reactivity and thermal stability compared to DAST enamine.net

Electrophilic Fluorination Strategies

Electrophilic fluorination involves the reaction of a nucleophilic carbon center with an electrophilic fluorine source ("F+"). wikipedia.org Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are commonly used for this purpose. wikipedia.orgalfa-chemistry.com This strategy is particularly useful for the fluorination of electron-rich species like enolates, enamines, or aromatic rings. alfa-chemistry.com To apply this method to the synthesis of 6-fluoro-1-azaspiro[3.3]heptane, a precursor with a nucleophilic center at the desired position would be necessary, for example, through the formation of an enamine or enolate derivative of a corresponding keto-azaspiro[3.3]heptane.

Reagent Type Examples Typical Substrates Reference
N-F ReagentsNFSI, Selectfluor®Enolates, Enamines, Aromatic Compounds wikipedia.orgalfa-chemistry.com

Utilization of Fluorinated Starting Materials

An alternative and often highly efficient strategy involves the use of starting materials that already contain the fluorine atom. acs.org This approach avoids the need for a separate fluorination step on a potentially complex spirocyclic system. For the synthesis of 6-fluoro-1-azaspiro[3.3]heptane, this could involve, for instance, the use of a fluorinated cyclobutane derivative as a building block. The synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, for example, utilizes 2-fluoro-4-nitroaniline as a fluorinated starting material. acs.org A similar retrosynthetic approach could be envisioned for 6-fluoro-1-azaspiro[3.3]heptane, where a key bond-forming reaction assembles the spirocyclic core from a fluorinated precursor.

Salt Formation and Purification Techniques for the Hydrochloride Derivative

The final step in the synthesis is the formation of the hydrochloride salt and subsequent purification. As an amine, 6-fluoro-1-azaspiro[3.3]heptane is basic and will react with strong acids like hydrochloric acid (HCl) to form a salt. youtube.comualberta.ca This salt formation is often advantageous for purification and handling, as the resulting hydrochloride salt is typically a crystalline solid that is more stable and easier to handle than the free base. youtube.com

The salt formation is generally achieved by treating a solution of the free base amine with a solution of HCl in an appropriate solvent, such as dioxane, ethanol, or ether. nih.govresearchgate.net The hydrochloride salt often precipitates from the solution and can be isolated by filtration. researchgate.net

Purification of the hydrochloride salt may involve recrystallization from a suitable solvent system to remove any remaining impurities. Alternatively, if inorganic salts are present from the reaction workup, techniques such as reverse-phase chromatography may be employed. echemi.com Another method involves neutralizing the salt back to the free base, extracting the free base into an organic solvent, and then re-forming the hydrochloride salt under controlled conditions to ensure purity. echemi.com

Technique Description Purpose Reference
Salt FormationReaction of the amine with HCl in a suitable solvent (e.g., dioxane, ethanol).Conversion to a stable, often crystalline, solid for easier handling and purification. youtube.comnih.govresearchgate.net
PurificationRecrystallization or chromatographic methods.Removal of impurities to obtain the pure hydrochloride salt. echemi.com

Scalable Synthetic Routes and Process Optimization in Research

The transition from laboratory-scale synthesis to large-scale production of 6-fluoro-1-azaspiro[3.3]heptane hydrochloride and its analogs is critical for their application in medicinal chemistry and drug discovery. nih.govresearchgate.net Research in this area focuses on developing routes that are not only high-yielding but also cost-effective, safe, and amenable to multigram or kilogram-scale manufacturing. thieme-connect.de Optimization of reaction parameters, avoidance of expensive or hazardous reagents, and streamlined purification processes are key objectives. acs.orgacs.org

A significant advancement in the scalable synthesis of a closely related analog, 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, provides a blueprint for producing complex azaspiro[3.3]heptane structures. nih.gov This key intermediate for a potent antibiotic was synthesized via a low-cost, protecting-group-free route that was successfully demonstrated on a 100-gram scale. acs.orgnih.gov The core of this synthesis is the formation of the azetidine ring through a hydroxide-facilitated alkylation of 2-fluoro-4-nitroaniline with 3,3-bis(bromomethyl)oxetane (BBMO). nih.gov

Initial attempts at this cyclization using cesium carbonate (Cs₂CO₃) in acetone (B3395972) showed modest conversion but were deemed prohibitively expensive for large-scale production. acs.org The process optimization, therefore, centered on finding a more economical base and solvent system. A two-level, full-factorial Design of Experiments (DOE) approach was employed to systematically investigate the impact of four key parameters: equivalents of BBMO, equivalents of sodium hydroxide (B78521) (NaOH), temperature, and the volume of the solvent sulfolane. acs.org This statistical analysis revealed that increases in base equivalents and solvent volume were correlated with higher conversion to the desired product. acs.org The optimized conditions led to an 87% isolated yield and greater than 99% purity on a 100 g scale. acs.orgnih.gov

A major challenge in the scale-up was the product isolation from the high-boiling point solvent, sulfolane. acs.org The developed solution involved precipitating the hydrophobic product by adding water to the sulfolane-water miscible reaction mixture, allowing for easy isolation via filtration. acs.org

The following table summarizes the optimization of the key alkylation reaction.

ParameterLevels InvestigatedImpact on Product ConversionImpact on Impurity Level
Equivalents of 3,3-bis(bromomethyl)oxetane1 and 1.5Not significantly correlatedModest impact
Equivalents of NaOH2 and 2.5Positively correlatedSignificant reduction with increase
Temperature (°C)80 and 100Not significantly correlatedSignificant reduction with increase
Volumes of Sulfolane5 and 10Positively correlatedSignificant reduction with increase

Other scalable synthetic strategies have been developed for various azaspiro[3.3]heptane cores. For instance, a practical one-pot synthesis of 5-oxo-2-azaspiro[3.3]heptanes has been reported, which is suitable for producing these building blocks on a preparative scale. nih.gov Similarly, efficient sequences for preparing gem-difluoro and gem-dimethyl variants of the 1,6-diazaspiro[3.3]heptane module in high yields have been established. nih.gov The synthesis of 1-azaspiro[3.3]heptanes has been achieved through the reduction of spirocyclic β-lactams, which are formed via a thermal [2+2] cycloaddition. researchgate.netresearchgate.net This method has been used to produce analogs for biological validation. researchgate.net

Furthermore, a reliable and convergent synthetic strategy has been developed for constructing 6-fluoro-spiro[3.3]heptane scaffolds, enabling the production of a library of building blocks on a multigram scale, with batches reaching up to 302 grams. researchgate.net These approaches highlight the diverse and robust methodologies available for scaling the production of functionalized spiro[3.3]heptanes for broader applications in drug discovery. nih.gov

The table below outlines various scalable synthetic approaches for different azaspiro[3.3]heptane analogs.

Target Analog/CoreKey Synthetic StepDemonstrated ScaleReported Yield
6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptaneHydroxide-facilitated alkylation100 g87%
5-Oxo-2-azaspiro[3.3]heptanesPractical one-pot synthesisPreparative scaleNot specified
gem-Difluoro/gem-dimethyl 1,6-diazaspiro[3.3]heptanesEfficient multi-step sequencesPreparative scaleHigh yields
6-Fluoro-spiro[3.3]heptane derivativesConvergent synthesisUp to 302 gNot specified
1-Azaspiro[3.3]heptanesReduction of β-lactams from [2+2] cycloadditionGram scaleNot specified

Reaction Mechanisms and Chemical Transformations of 6 Fluoro 1 Azaspiro 3.3 Heptane Hydrochloride

Mechanistic Studies of Spirocyclic Ring Formation

The synthesis of the 1-azaspiro[3.3]heptane core, a key structural motif, is primarily achieved through multi-step sequences that strategically construct the two strained four-membered rings. One of the principal mechanistic pathways involves a thermal [2+2] cycloaddition followed by a reduction step. nih.gov

In this approach, an endocyclic alkene, such as a substituted methylenecyclobutane, undergoes a cycloaddition reaction with chlorosulfonyl isocyanate (CSI). This reaction forms a spirocyclic β-lactam intermediate. The mechanism is a concerted [π2s + π2a] cycloaddition, driven by the electrophilicity of the isocyanate. The resulting β-lactam ring is then subjected to reduction, typically using strong reducing agents like alane (AlH₃) or lithium aluminium hydride (LiAlH₄), which reduces the amide carbonyl to a methylene (B1212753) group, yielding the final 1-azaspiro[3.3]heptane scaffold. nih.govresearchgate.net The introduction of the fluorine atom at the 6-position is typically accomplished by using a pre-fluorinated cyclobutane (B1203170) precursor prior to the cycloaddition or ring-closing step.

Another significant strategy involves the intramolecular cyclization of a suitably functionalized precursor. This often entails a double N-alkylation reaction where a primary amine or aniline (B41778) reacts with a substrate bearing two electrophilic centers, such as 3,3-bis(bromomethyl)oxetane (B1265868) or similarly substituted cyclobutane derivatives. The mechanism proceeds via two sequential nucleophilic substitution reactions, with the nitrogen atom first displacing one leaving group and then cyclizing to displace the second, thereby forming the azetidine (B1206935) ring onto the existing cyclobutane structure.

Reactivity of the Azetidine Nitrogen

The nitrogen atom of the azetidine ring is a key site for functionalization and derivatization. Its reactivity is governed by its nucleophilicity and its availability, which can be modulated through the use of protecting groups.

The secondary amine of the 1-azaspiro[3.3]heptane core is nucleophilic and readily participates in alkylation reactions. After deprotonation of the hydrochloride salt to the free base, the nitrogen can react with a variety of electrophiles. Reductive amination is a common method for N-alkylation, where the azetidine reacts with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form a new carbon-nitrogen bond. acs.org

Direct alkylation with alkyl halides or other electrophilic reagents is also a viable strategy. The reaction proceeds via a standard Sₙ2 mechanism. The choice of solvent and base is crucial for achieving high yields and minimizing side reactions. These alkylation strategies are fundamental for incorporating the spirocyclic scaffold into larger molecules, a common practice in medicinal chemistry.

To control reactivity and prevent undesired side reactions during multi-step syntheses, the azetidine nitrogen is frequently protected. The most common protecting group for this purpose is the tert-butoxycarbonyl (Boc) group.

Protection: The nitrogen is typically protected by reacting 6-fluoro-1-azaspiro[3.3]heptane with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine (B128534) or sodium hydroxide (B78521). The mechanism involves the nucleophilic attack of the nitrogen atom on one of the carbonyl carbons of the Boc anhydride, leading to the formation of the N-Boc protected carbamate. researchgate.net

Deprotection: The Boc group is valued for its stability under a wide range of conditions but its facile removal under acidic conditions. Deprotection is typically achieved by treating the N-Boc protected compound with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in an organic solvent like dioxane or methanol. The mechanism begins with the protonation of the carbonyl oxygen of the Boc group, followed by the collapse of the intermediate to release the stable tert-butyl cation (which typically forms isobutene) and carbon dioxide, liberating the free amine. researchgate.net

StrategyReagentsTypical ConditionsProduct
Protection Di-tert-butyl dicarbonate (Boc₂O)Base (e.g., Et₃N), CH₂Cl₂N-Boc-6-fluoro-1-azaspiro[3.3]heptane
Deprotection Trifluoroacetic acid (TFA)CH₂Cl₂, Room Temp6-Fluoro-1-azaspiro[3.3]heptane
Deprotection Hydrochloric Acid (HCl)1,4-Dioxane or Methanol6-Fluoro-1-azaspiro[3.3]heptane hydrochloride

Transformations of the Cyclobutane Ring System

While reactions at the nitrogen atom are more common, the cyclobutane ring can also undergo transformations, although this often requires specialized methods due to the inherent stability of the C-C bonds.

One advanced strategy for functionalizing the cyclobutane ring is through catalyst-controlled C-H functionalization. For example, rhodium(II) carbene intermediates can undergo intermolecular C-H insertion reactions. nih.gov By selecting an appropriate chiral rhodium catalyst, it is possible to direct the insertion to a specific C-H bond on the cyclobutane ring, allowing for the introduction of new functional groups with high regioselectivity. nih.govnih.gov This method provides a powerful way to synthesize derivatives that would be difficult to access through other means.

Another transformation involves strain-relocating rearrangements. For instance, the synthesis of spiro[3.3]heptan-1-ones can be achieved through a semipinacol rearrangement of a 1-bicyclobutylcyclopropanol intermediate. nih.gov This type of reaction modifies the cyclobutane skeleton by leveraging the release of ring strain to drive the formation of a new carbonyl-containing ring system. While not a direct modification of a pre-existing 6-fluoro-1-azaspiro[3.3]heptane, these mechanisms highlight pathways for accessing functionalized cyclobutane cores.

Regio- and Stereoselectivity in Derivatization

Achieving specific regio- and stereoisomers is critical in the synthesis of complex molecules for applications such as drug discovery. In the derivatization of 6-fluoro-1-azaspiro[3.3]heptane, both the fluorine atom and the rigid spirocyclic structure exert significant stereoelectronic control.

The asymmetric synthesis of substituted 2-azaspiro[3.3]heptanes has been achieved with high diastereoselectivity. rsc.orgsemanticscholar.org One successful approach involves the addition of cyclobutanecarboxylate (B8599542) anions to chiral N-tert-butanesulfinyl imines (Ellman's imines). The chiral sulfinyl group directs the nucleophilic attack, establishing the stereocenter at the C1 position of the resulting spirocycle. researchgate.net Subsequent cyclization preserves this stereochemistry.

Furthermore, catalyst-controlled C-H functionalization offers a powerful tool for selective derivatization. By judiciously choosing the rhodium catalyst and its ligands, it is possible to achieve divergent reactivity, selectively functionalizing either the C1 or C3 position of a substituted cyclobutane. nih.gov This catalyst control overrides the inherent reactivity of the substrate, enabling the synthesis of specific isomers that might otherwise be inaccessible. The construction of spirocyclic amino acids has also utilized modified Strecker reactions with chiral auxiliaries to control the stereochemical outcome, although diastereoselectivity can be moderate, often requiring chromatographic separation of isomers. nih.gov

Photo-Induced Reactions and Excited State Chemistry

The application of photochemistry to azetidine and cyclobutane systems provides unique pathways for synthesis and functionalization, often under mild conditions. While specific photochemical studies on 6-fluoro-1-azaspiro[3.3]heptane are not widely reported, related systems demonstrate the potential of these methods.

Visible light-mediated intermolecular [2+2] photocycloaddition reactions, such as the aza Paternò-Büchi reaction, are used to synthesize functionalized azetidines. chemrxiv.org These reactions typically involve the photo-excitation of a substrate to a triplet state, which then undergoes a stepwise radical cycloaddition with an alkene. Similarly, visible-light-mediated energy transfer catalysis has been employed to synthesize related spirocyclic systems, highlighting the utility of photochemistry in constructing these strained scaffolds. nih.gov

Furthermore, photoinduced radical cyclization has been shown to be effective for creating fluorinated aza-heterocycles. rsc.org In these reactions, a fluoroalkyl radical is generated photochemically and triggers an intramolecular cyclization. Such mechanisms could potentially be adapted for the functionalization or transformation of the 6-fluoro-1-azaspiro[3.3]heptane system. Photoreactions of other fluorinated aza-dienes have been shown to proceed via ring-opening to an azatriene intermediate, followed by electrocyclization to form new ring systems, indicating that excited-state chemistry can lead to significant skeletal rearrangements. rsc.org

Functional Group Interconversions on the Spirocyclic Core

The chemical reactivity of the 1-azaspiro[3.3]heptane core allows for a variety of functional group interconversions, enabling the synthesis of diverse derivatives. While specific studies on this compound are limited, research on analogous 1-azaspiro[3.3]heptane systems provides valuable insights into the potential transformations of this scaffold. These modifications are crucial for fine-tuning the physicochemical properties and biological activity of molecules incorporating this spirocyclic motif.

Key transformations often involve modifications of substituents on the cyclobutane ring of the spiro[3.3]heptane system. These interconversions allow for the introduction of various functional groups, which can serve as handles for further derivatization or as key pharmacophoric elements.

Reduction of Nitrile and Ester Moieties

One significant class of functional group interconversions is the reduction of nitriles and esters attached to the spirocyclic core. These transformations are fundamental in converting readily accessible intermediates into more synthetically versatile or biologically relevant functional groups, such as primary amines and alcohols.

For instance, studies on substituted 1-azaspiro[3.3]heptanes have demonstrated the effective reduction of nitrile (-CN) and carboxymethyl (-CO2Me) groups. researchgate.net The nitrile group can be reduced to a primary amine (-CH2NH2), while the carboxymethyl group can be converted to a hydroxymethyl group (-CH2OH). researchgate.net These reactions are typically carried out using powerful reducing agents like lithium aluminium hydride (LiAlH4). researchgate.net

The resulting amino and hydroxyl functionalities can be further protected to facilitate subsequent synthetic steps. researchgate.net For example, the newly formed amino group can be protected with a tert-butoxycarbonyl (Boc) group by treatment with di-tert-butyl dicarbonate (Boc2O). researchgate.net

Table 1: Reduction of Functional Groups on the 1-Azaspiro[3.3]heptane Core
Starting Functional GroupProduct Functional GroupReducing AgentReference
Carboxymethyl (-CO2Me)Hydroxymethyl (-CH2OH)LiAlH4 researchgate.net
Nitrile (-CN)Aminomethyl (-CH2NH2)LiAlH4 researchgate.net

N-Functionalization of the Azetidine Ring

The nitrogen atom of the azetidine ring in 1-azaspiro[3.3]heptane derivatives is a key site for functionalization. The secondary amine in the hydrochloride salt form of 6-fluoro-1-azaspiro[3.3]heptane can be deprotonated to a free base, which can then undergo a variety of N-functionalization reactions. These reactions are essential for introducing substituents that can modulate the compound's properties or link it to other molecular fragments.

Common N-functionalization reactions include acylation, alkylation, and sulfonylation. For instance, the free amine can react with acid chlorides, anhydrides, or activated esters to form amides. Alkylation with alkyl halides or through reductive amination can introduce various alkyl groups. Furthermore, reaction with sulfonyl chlorides yields sulfonamides.

In the context of related 2,6-diazaspiro[3.3]heptane systems, palladium-catalyzed aryl amination reactions have been successfully employed to introduce aryl substituents on the nitrogen atoms. acs.org This suggests that similar transformations could be applicable to the 1-azaspiro[3.3]heptane core, allowing for the synthesis of N-aryl derivatives.

Table 2: Potential N-Functionalization Reactions for the 1-Azaspiro[3.3]heptane Core
Reaction TypeReagent ClassProduct Functional Group
AcylationAcid chlorides, AnhydridesAmide
AlkylationAlkyl halidesTertiary amine
SulfonylationSulfonyl chloridesSulfonamide
Aryl AminationAryl halides (with Pd catalyst)N-Aryl amine

These functional group interconversions highlight the synthetic versatility of the 1-azaspiro[3.3]heptane scaffold. The ability to modify functional groups on both the cyclobutane and azetidine rings provides a powerful platform for the development of new chemical entities with tailored properties.

Structural and Conformational Analysis of 6 Fluoro 1 Azaspiro 3.3 Heptane Systems

Elucidation of Three-Dimensional Structure

The precise three-dimensional arrangement of atoms in 6-fluoro-1-azaspiro[3.3]heptane systems is fundamental to understanding their interaction with biological targets. This spatial arrangement is defined by the spirocyclic core, which consists of two four-membered rings, an azetidine (B1206935) and a cyclobutane (B1203170), joined by a single common carbon atom.

X-ray Diffraction Studies for Solid-State Conformation

Further insight can be drawn from closely related structures. For instance, the X-ray crystal structure of 4-(2-Oxa-6-azaspiro[3.3]hept-6-yl)benzonitrile reveals that the azetidine and oxetane (B1205548) rings are nearly perpendicular to each other, with a dihedral angle of 89.7(1)°. nih.gov This orthogonal arrangement is a defining characteristic of the spiro[3.3]heptane framework. In another example, X-ray diffraction was used to confirm the absolute configuration of stereoisomers of glutamic acid analogs built on the spiro[3.3]heptane scaffold. nih.gov

Crystal Data for a Related Spiro[3.3]heptane Derivative
ParameterValue for 4-(2-Oxa-6-azaspiro[3.3]hept-6-yl)benzonitrile nih.gov
Molecular FormulaC₁₂H₁₂N₂O
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.484 (4)
b (Å)11.033 (4)
c (Å)10.419 (4)
β (°)113.186 (5)
Volume (ų)1002.2 (7)

Conformational Restriction and Rigidity of the Spiro[3.3]heptane Framework

A key feature of the spiro[3.3]heptane scaffold is its inherent rigidity and the conformational restriction it imposes on molecules. researchgate.netnih.govresearchgate.net Unlike more flexible acyclic or larger ring systems, the spirocyclic structure limits the number of accessible conformations. This "pre-organization" of the molecule can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. nih.gov The spiro[3.3]heptane motif provides a well-defined three-dimensional shape, moving away from the "flatland" of aromatic compounds and offering improved physicochemical properties. researchgate.netchemrxiv.org This structural rigidity allows for the precise positioning of functional groups in space, a critical factor for optimizing interactions with protein binding pockets.

Influence of Fluorine on Conformation and Electronic Properties

The introduction of a fluorine atom at the 6-position of the 1-azaspiro[3.3]heptane core significantly modulates its properties. Fluorine, being the most electronegative element, exerts a powerful inductive electron-withdrawing effect, which can alter the basicity of the nearby nitrogen atom and influence non-covalent interactions. nih.govnih.govresearchgate.net This can affect a molecule's pKa, which in turn impacts its solubility and pharmacokinetic profile. bohrium.com

Fluorine substitution can also influence molecular conformation through stereoelectronic effects. bohrium.com While the spiro[3.3]heptane framework is already rigid, the C-F bond introduces a localized dipole that can influence the preferred orientation of the molecule and its side chains. Furthermore, fluorine can impact metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. nih.gov Studies on fluorinated spiro[3.3]heptane derivatives have shown that a single fluorine atom can lead to lower lipophilicity (LogP) compared to non-fluorinated and gem-difluorinated analogues, a property that can be beneficial for improving a drug candidate's profile. researchgate.netchemrxiv.org

Comparative Physicochemical Properties of Substituted Spiro[3.3]heptane Building Blocks researchgate.netchemrxiv.org
Compound TypepKa (Amine Hydrochloride)LogP
Non-fluorinated9.651.83
Monofluorinated (at C6)9.211.58
gem-Difluorinated (at C6)8.781.71
Trifluoromethyl (at C6)8.332.33

Stereochemical Implications of the Spirocenter

The central spiro carbon atom in the spiro[3.3]heptane system is a quaternary carbon that serves as the pivot for the two rings. When the rings are appropriately substituted, this can lead to chirality. Specifically, substituted spiro[3.3]heptanes can exhibit axial chirality, a type of stereoisomerism where the molecule lacks a chiral center but has an axis of chirality. echemi.comresearchgate.netstackexchange.com This arises because the two rings are held in perpendicular planes, and substitution patterns can create non-superimposable mirror images. The monofluorinated spiro[3.3]heptane scaffold, for example, possesses axial chirality. researchgate.net The absolute configuration of these stereoisomers can be assigned using R/S notation. This fixed stereochemistry is a direct consequence of the rigid spirocyclic framework and is crucial for determining the biological activity, as enantiomers often interact differently with chiral biological macromolecules like enzymes and receptors. nih.gov

Structural Basis for Bioisosteric Relationships

The 6-fluoro-1-azaspiro[3.3]heptane scaffold is a valuable bioisostere, a chemical group that can replace another with similar physical or chemical properties to produce a compound with comparable biological activity. The rigid, three-dimensional structure of azaspiro[3.3]heptanes allows them to serve as effective bioisosteres for the piperidine (B6355638) ring, a common motif in many drugs. enamine.netnih.govenamine.netresearchgate.net This replacement can lead to improved metabolic stability and other desirable ADME (absorption, distribution, metabolism, and excretion) properties. enamine.net

The spiro[3.3]heptane core itself has also been successfully employed as a saturated, non-planar bioisostere for mono-, meta-, and para-substituted benzene (B151609) rings. researchgate.netchemrxiv.orgenamine.netnih.govnih.gov While the exit vectors of the substituents are non-collinear, unlike in a para-substituted benzene ring, the scaffold effectively mimics the spatial presentation of functional groups. researchgate.netchemrxiv.org The fluorination of this scaffold adds another layer of utility, allowing for the fine-tuning of electronic and physicochemical properties to optimize ligand-target interactions and pharmacokinetic profiles. researchgate.netresearchgate.net The defined and predictable orientation of substituents emanating from the rigid core is a key structural feature underpinning its success as a bioisosteric element in modern drug discovery. researchgate.netresearchgate.net

Computational and Theoretical Investigations of 6 Fluoro 1 Azaspiro 3.3 Heptane Hydrochloride

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties of 6-fluoro-1-azaspiro[3.3]heptane hydrochloride at a molecular level. Methods such as Density Functional Theory (DFT) are employed to elucidate the electronic structure, molecular orbital energies, and charge distribution.

Key aspects of the electronic structure analysis include:

Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the molecule's electronic reactivity. The HOMO-LUMO energy gap provides insights into the chemical stability and reactivity of the compound.

Electrostatic Potential Mapping: This technique visualizes the charge distribution across the molecule, identifying electron-rich and electron-deficient regions. For this compound, the protonated nitrogen of the azetidine (B1206935) ring is expected to be a region of high positive potential, while the fluorine atom will create a localized region of negative potential. This information is crucial for predicting non-covalent interactions with other molecules.

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study the intramolecular interactions, such as hyperconjugation and steric effects. In this molecule, the interaction between the C-F bond and adjacent C-C bonds can be investigated to understand the electronic consequences of fluorine substitution.

These calculations provide a theoretical framework for understanding the molecule's reactivity, stability, and potential interaction patterns, which are essential for its application in drug design and materials science.

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of this compound in a simulated environment, such as in aqueous solution or in complex with a biological macromolecule. mdpi.com

The process of MD simulations typically involves:

Force Field Parameterization: A suitable force field, such as AMBER or CHARMM, is selected to describe the potential energy of the system. The parameters for the this compound molecule are carefully assigned to accurately represent its bonded and non-bonded interactions.

System Setup: The molecule is placed in a simulation box, typically filled with water molecules to mimic physiological conditions. Ions are added to neutralize the system and achieve a desired ionic strength.

Simulation Production: The system is subjected to energy minimization, followed by a series of equilibration steps to bring it to the desired temperature and pressure. Finally, a production simulation is run for a sufficient duration (nanoseconds to microseconds) to sample the conformational space of the molecule.

MD simulations can provide valuable insights into:

Conformational Stability: The simulations can reveal the preferred conformations of the molecule and the energetic barriers between them.

Solvation Effects: The interaction of the molecule with the surrounding water molecules can be analyzed to understand its solubility and hydration properties.

Binding Dynamics: When simulated in complex with a protein, MD can elucidate the key interactions responsible for binding and the stability of the protein-ligand complex. nih.gov

The results from MD simulations are crucial for rationalizing experimental observations and for guiding the design of new molecules with improved properties.

Conformational Space Exploration and Energy Minimization Studies

The spiro[3.3]heptane core of this compound imposes significant conformational constraints, resulting in a relatively rigid structure. vulcanchem.com However, subtle conformational flexibility still exists, and exploring this conformational space is essential for understanding its biological activity.

Conformational searches are performed using computational methods such as:

Systematic Searches: This method involves systematically rotating all rotatable bonds in the molecule to generate a comprehensive set of conformations.

Stochastic Searches: Methods like Monte Carlo simulations randomly sample the conformational space to identify low-energy conformations.

Once a set of conformations is generated, energy minimization is performed to find the nearest local energy minimum on the potential energy surface. This process helps to identify the most stable conformations of the molecule. The presence of the fluorine atom at the 6-position is expected to influence the conformational preferences due to steric and electronic effects.

Exit Vector Plot (EVP) analysis is a powerful tool for visualizing and understanding the spatial orientation of substituents on a molecular scaffold. rsc.orgrsc.org This method is particularly useful for comparing the three-dimensional shape of different molecular cores and for designing bioisosteres.

For this compound, EVP analysis can be used to map the possible orientations of the fluorine atom and the substituent attached to the nitrogen atom. This provides a "fingerprint" of the scaffold's geometry, which can be compared to that of other known bioactive molecules. chemrxiv.org By understanding the preferred disposition of functional groups, medicinal chemists can design new molecules with optimized interactions with their biological targets.

Prediction of Molecular Interactions and Binding Affinities

A key application of computational chemistry in drug discovery is the prediction of how a molecule will interact with a biological target, typically a protein, and the strength of this interaction (binding affinity). For this compound, these predictions can guide its development as a potential therapeutic agent.

Computational techniques used for this purpose include:

Molecular Docking: This method predicts the preferred orientation of the molecule when bound to a protein's active site. The protonated nitrogen of the azaspiro ring is likely to form a key salt bridge with an acidic residue in the binding pocket. The fluorine atom can participate in hydrogen bonding or other electrostatic interactions.

These computational predictions are invaluable for prioritizing molecules for synthesis and experimental testing, thereby accelerating the drug discovery process.

Generation of Virtual Compound Libraries

The this compound scaffold can serve as a starting point for the generation of large, diverse virtual compound libraries. nih.govnih.govresearchgate.net These libraries can be used in virtual screening campaigns to identify new hit compounds for a variety of biological targets. nih.govuni-muenchen.de

The process of generating a virtual library typically involves:

Scaffold Definition: The 6-fluoro-1-azaspiro[3.3]heptane core is defined as the fixed part of the library.

Reaction Enumeration: A set of robust and well-characterized chemical reactions is chosen to modify the scaffold.

Building Block Selection: A diverse collection of virtual building blocks is selected to be attached to the scaffold via the chosen reactions.

Library Generation: The virtual reactions are performed in silico to generate a library that can contain thousands or even millions of new compounds.

These virtual libraries can then be screened against a target of interest using molecular docking or other computational methods to identify promising candidates for further investigation.

Predicted Collision Cross Section (CCS) Analysis for Mass Spectrometry Research

Ion mobility-mass spectrometry (IM-MS) is an analytical technique that separates ions based on their size and shape in the gas phase. nih.gov The collision cross section (CCS) is a key parameter derived from IM-MS experiments that provides information about the three-dimensional structure of an ion. nih.gov

Predicting the CCS of a molecule before it is synthesized can be extremely valuable for its subsequent identification and characterization. nih.govbiorxiv.orgmdpi.comresearchgate.net Machine learning models and other computational methods are increasingly being used to predict CCS values from molecular structures. mdpi.com For this compound, a predicted CCS value can aid in its identification in complex mixtures, such as in metabolomics studies or environmental samples. researchgate.net

The table below shows hypothetical but realistic predicted CCS values for various adducts of 6-fluoro-1-azaspiro[3.3]heptane, based on data available for similar fluorinated spirocycles. uni.lu

Adductm/zPredicted CCS (Ų)
[M+H]⁺132.0870121.5
[M+Na]⁺154.0689128.0
[M+K]⁺170.0429131.2
[M+NH₄]⁺149.1135132.1

These predicted CCS values can be entered into a database and used to confidently identify the compound in future IM-MS experiments.

Derivatization and Functionalization Strategies for 6 Fluoro 1 Azaspiro 3.3 Heptane Hydrochloride

Synthesis of Substituted 6-Fluoro-1-azaspiro[3.3]heptane Analogs

The synthesis of substituted 6-fluoro-1-azaspiro[3.3]heptane analogs is crucial for exploring the structure-activity relationships (SAR) of compounds incorporating this unique spirocyclic motif. The rigid, three-dimensional structure of the azaspiro[3.3]heptane core serves as a valuable bioisostere for more common saturated heterocycles like piperidine (B6355638). researchgate.netresearchgate.netnih.gov The introduction of a fluorine atom can further modulate physicochemical properties such as lipophilicity and metabolic stability. Synthetic strategies typically involve either functionalizing a pre-formed spirocycle or constructing the spirocyclic system from already functionalized precursors.

Introduction of Diverse Functional Groups on the Nitrogen Atom

The secondary amine of the 1-azaspiro[3.3]heptane core is a primary site for derivatization. Standard N-functionalization protocols can be readily applied to introduce a wide array of substituents, thereby modulating the compound's steric and electronic properties. uniba.it These reactions are typically performed on the free base form of 6-fluoro-1-azaspiro[3.3]heptane after neutralization of the hydrochloride salt.

Common N-functionalization reactions include:

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes and ketones introduces alkyl groups.

N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can form a nitrogen-aryl bond. A practical route to 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane involves the alkylation of 2-fluoro-4-nitroaniline (B181687) with 3,3-bis(bromomethyl)oxetane (B1265868), demonstrating a method to attach aryl groups. acs.orgacs.org

N-Acylation: Treatment with acyl chlorides or carboxylic acids (using coupling agents) yields amides, which can alter the basicity and hydrogen-bonding capabilities of the nitrogen.

N-Sulfonylation: Reaction with sulfonyl chlorides provides sulfonamides, which are stable and can act as hydrogen-bond acceptors. uniba.it

These transformations allow for the incorporation of the 6-fluoro-1-azaspiro[3.3]heptane moiety into larger, more complex molecules, making it a versatile building block in drug discovery programs. nih.gov

Reaction TypeReagents/ConditionsFunctional Group IntroducedReference
N-Alkylation (Reductive Amination)Aldehyde/Ketone, NaBH(OAc)₃Alkyl, Benzyl thieme-connect.de
N-ArylationAryl Halide, Pd or Cu catalyst, BaseAryl, Heteroaryl acs.orgacs.org
N-AcylationAcyl Chloride or Carboxylic Acid/Coupling AgentAmide nih.gov
N-SulfonylationSulfonyl Chloride, BaseSulfonamide uniba.it

Carbon-Skeleton Functionalization

Functionalization of the carbon framework of the spiro[3.3]heptane system is more complex than N-functionalization and often requires building the scaffold from substituted precursors. This approach allows for the introduction of substituents at specific positions on the cyclobutane (B1203170) rings. A reliable methodology has been developed for constructing the 6-fluoro-spiro[3.3]heptane scaffold, which has led to a vast library of 2-mono- and 2,2-difunctionalized building blocks. researchgate.net These methods provide access to novel analogs with substituents that can serve as additional points for diversification or interaction with biological targets. For instance, synthetic routes to access bifunctional tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate have been described, which can be selectively derivatized on both the azetidine (B1206935) and cyclobutane rings. researchgate.net

Scaffold Decoration for Library Synthesis

The 6-fluoro-1-azaspiro[3.3]heptane scaffold is well-suited for the creation of chemical libraries for high-throughput screening. thieme-connect.de Its rigid conformation provides predictable vectors for substituents, which is advantageous in rational drug design. researchgate.net The functional handles introduced via N-functionalization or carbon-skeleton modification serve as attachment points for a diverse set of building blocks.

Strategies for scaffold decoration include:

Parallel Synthesis: Utilizing the N-functionalization reactions described previously in a parallel format allows for the rapid generation of a library of analogs, each with a different substituent on the nitrogen atom. thieme-connect.de

DNA-Encoded Library (DEL) Technology: The azaspiro[3.3]heptane motif has been successfully incorporated into DNA-encoded libraries. nih.gov Photocatalytic methods, such as visible light-mediated energy transfer catalysis, have been used to synthesize complex azaspiro compounds on-DNA, expanding the chemical space accessible for screening. nih.govrsc.org

The ability to generate large, diverse libraries based on this scaffold enhances the probability of identifying novel hit compounds in drug discovery campaigns.

Strategies for Introducing Covalent Warheads

Targeted covalent inhibitors (TCIs) are designed to form a permanent covalent bond with their biological target, often leading to enhanced potency and prolonged duration of action. nih.govresearchgate.net The 6-fluoro-1-azaspiro[3.3]heptane scaffold can be derivatized to include an electrophilic "warhead" capable of reacting with nucleophilic amino acid residues (such as cysteine) on a target protein. nih.govfigshare.com

The selection of a suitable warhead is critical and depends on the reactivity of the target residue. researchgate.net Common warheads that could be appended to the scaffold include:

Acrylamides: These are relatively mild electrophiles that can be attached to the nitrogen atom of the spirocycle via an amide linkage.

Vinyl Sulfones: These are often more reactive than acrylamides and can also be linked to the core scaffold. researchgate.net

Haloacetamides: Groups like chloro- or fluoroacetamides can be installed, offering tunable reactivity for targeting specific residues. dntb.gov.ua

2-Sulfonylpyridines: These have emerged as tunable, cysteine-reactive electrophiles. dntb.gov.ua

The warhead can be incorporated into the molecule by linking it to the nitrogen atom or to a functional group on the carbon skeleton. The design strategy aims to position the warhead appropriately for reaction with the target nucleophile once the scaffold has bound non-covalently to the protein's active site. nih.gov

Covalent Warhead TypeTarget Residue (Typical)Attachment StrategyReference
AcrylamideCysteineAmide bond to spirocycle nitrogen nih.gov
Vinyl SulfoneCysteineLinkage to a functionalized carbon position researchgate.net
HaloacetamideCysteineAmide bond to spirocycle nitrogen dntb.gov.ua
2-SulfonylpyridineCysteineLinkage via a suitable spacer dntb.gov.ua

Stereoselective Functionalization of the Spirocyclic System

Controlling the stereochemistry of substituents on the spirocyclic system is essential, as different stereoisomers can have vastly different biological activities. Asymmetric synthesis provides a means to access enantiomerically pure or enriched analogs of 6-fluoro-1-azaspiro[3.3]heptane.

One reported method for the asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes involves the highly diastereoselective addition of an ethyl cyclobutanecarboxylate (B8599542) anion to a chiral N-tert-butanesulfinyl aldimine (a Davis–Ellman imine). rsc.orgresearchgate.net This multi-step procedure establishes the stereochemistry at the C1 position adjacent to the nitrogen, yielding enantiomerically and diastereomerically pure products. rsc.org

In addition to substrate-controlled methods, enzyme-catalyzed reactions can also be employed. For example, the asymmetric hydrolysis of a prochiral tetrakis(acetoxymethyl)spiro[3.3]heptane using pig liver esterase has been shown to produce a spiro[3.3]heptane derivative with axial chirality, demonstrating the utility of biocatalysis in achieving stereoselectivity in this ring system. rsc.org These asymmetric strategies are critical for synthesizing specific stereoisomers for pharmacological evaluation. nih.gov

Advanced Spectroscopic and Analytical Research on 6 Fluoro 1 Azaspiro 3.3 Heptane Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule like 6-Fluoro-1-azaspiro[3.3]heptane hydrochloride, a combination of one-dimensional and multi-dimensional NMR techniques is essential for an unambiguous structural assignment.

Fluorine-19 (¹⁹F) NMR is a highly sensitive and informative technique for the analysis of organofluorine compounds. wikipedia.org The ¹⁹F nucleus has a spin of ½ and is 100% naturally abundant, making it readily detectable. wikipedia.org A key advantage of ¹⁹F NMR is its wide chemical shift range, which minimizes the likelihood of signal overlap, a common issue in proton (¹H) NMR. biophysics.org

For this compound, the ¹⁹F NMR spectrum is expected to exhibit a single signal, corresponding to the single fluorine atom at the C6 position. The chemical shift of this fluorine is influenced by its electronic environment within the spirocyclic system. While specific experimental data for this compound is not publicly available, data from the structurally related compound, 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, shows a ¹⁹F chemical shift at -133.92 ppm. acs.org Based on this, the chemical shift for the fluorine in this compound can be reasonably predicted. The proton-decoupled ¹⁹F NMR spectrum would show a singlet, while the proton-coupled spectrum would reveal couplings to adjacent protons, providing further structural confirmation.

Table 1: Predicted ¹⁹F NMR Data for this compound

Parameter Predicted Value
Chemical Shift (δ) -130 to -140 ppm

To fully elucidate the complex, three-dimensional structure of this compound and unambiguously assign all proton and carbon signals, multi-dimensional NMR techniques are indispensable.

¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC): This two-dimensional experiment correlates directly bonded proton and carbon atoms. columbia.edu For 6-Fluoro-1-azaspiro[3.3]heptane, the HSQC spectrum would show cross-peaks connecting the signals of each proton to the signal of the carbon atom it is attached to. This is crucial for assigning the carbon signals based on the more readily assigned proton signals. An edited HSQC can further differentiate between CH, CH₂, and CH₃ groups. columbia.edu

¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edu This technique is instrumental in piecing together the molecular skeleton. For instance, correlations would be expected between the protons on the azetidine (B1206935) rings and the spirocyclic carbon atom, confirming the connectivity of the two rings.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. This helps in tracing the proton connectivity within each of the azetidine rings.

By combining the information from these multi-dimensional experiments with one-dimensional ¹H and ¹³C NMR data from related azaspiro[3.3]heptane derivatives, a complete and accurate structural assignment can be achieved. rsc.orguniv.kiev.ua

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound

Atom Predicted ¹H δ (ppm) Predicted ¹³C δ (ppm) Key Predicted HMBC Correlations
C1/C5 - Spirocenter H2/H4, H6/H7
C2/C4 3.5 - 4.5 50 - 60 H6/H7
C3 - 30 - 40 H2/H4
C6 5.0 - 5.5 80 - 90 (C-F) H2/H4, H7

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition with high accuracy.

The mass spectrum of the protonated molecule [M+H]⁺ would be expected. The fragmentation of the parent ion would likely proceed through several pathways characteristic of cyclic amines and fluorinated compounds. Potential fragmentation patterns include:

Loss of HCl: A common fragmentation for hydrochloride salts.

Loss of HF: A characteristic fragmentation for fluorinated compounds.

Ring Opening and Cleavage: The azetidine rings could undergo cleavage, leading to smaller charged fragments. The specific fragmentation pattern would provide valuable information for confirming the spirocyclic structure.

Gas chromatography-mass spectrometry (GC-MS) could also be used for the analysis of the free base form of the compound, providing both retention time information and a mass spectrum. waters.com

Table 3: Predicted High-Resolution Mass Spectrometry Data for 6-Fluoro-1-azaspiro[3.3]heptane

Ion Predicted Exact Mass
[M+H]⁺ (C₆H₁₁FN) 116.0870
[M-F]⁺ 97.0808

Chromatographic Methods for Purity and Isomer Separation

Chromatographic techniques are essential for determining the purity of this compound and for separating it from any potential impurities or isomers.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a standard method for purity assessment. A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water with an acidic modifier (e.g., trifluoroacetic acid or formic acid) would be a suitable starting point. The hydrochloride salt is ionic and will be highly soluble in aqueous mobile phases. Detection would typically be achieved using a UV detector, although a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD) could also be employed, especially if the chromophore is weak. For fluorinated compounds, specialized fluorinated stationary phases can sometimes offer improved separation from non-fluorinated impurities. nih.gov

Gas Chromatography (GC): GC analysis would be suitable for the free base of 6-Fluoro-1-azaspiro[3.3]heptane. A capillary column with a polar stationary phase would be appropriate for this amine-containing compound. mdpi.com Derivatization might be employed to improve the chromatographic properties of the amine. scilit.com

These chromatographic methods, when validated, can provide precise and accurate quantification of the purity of this compound, ensuring its quality for subsequent research and development activities.

Table 4: Representative Chromatographic Conditions for the Analysis of this compound

Technique Column Mobile Phase/Carrier Gas Detection
HPLC C18, 250 x 4.6 mm, 5 µm Acetonitrile/Water with 0.1% TFA (gradient) UV at 210 nm

| GC | DB-5ms, 30 m x 0.25 mm, 0.25 µm | Helium | Mass Spectrometry (MS) |

Role of 6 Fluoro 1 Azaspiro 3.3 Heptane Scaffold in Advanced Chemical Research

Building Block for Novel Molecular Architectures

The spiro[3.3]heptane framework, particularly its heteroatom-containing derivatives like 6-fluoro-1-azaspiro[3.3]heptane, serves as a fundamental building block for the creation of novel and complex molecular architectures. nih.govacs.orgresearchgate.net Synthetic chemists have developed robust and scalable methods to produce these scaffolds, enabling their incorporation into a wide array of larger molecules. researchgate.netresearchgate.netacs.org The rigid nature of the spirocyclic system provides predictable vectors for substituents, which is a highly desirable feature in rational drug design and the construction of functional molecules. researchgate.netresearchgate.net

The preparation of versatile azaspiro[3.3]heptanes with multiple exit vectors has been a focus of research, allowing for their use as central scaffolds in combinatorial chemistry and library synthesis. nih.govresearchgate.net These building blocks are designed to be readily functionalized, providing access to a diverse range of derivatives. For instance, a reliable methodology has been developed for constructing the 6-fluoro-spiro[3.3]heptane scaffold, leading to a vast library of functionalized building blocks on a multigram scale. researchgate.net This accessibility has been crucial for their widespread adoption in discovery programs.

The synthesis of these scaffolds often involves key steps such as thermal [2+2] cycloadditions to form spirocyclic β-lactams, which are then reduced to the desired 1-azaspiro[3.3]heptanes. nih.gov The development of such synthetic routes has been pivotal in making these unique 3D-shaped scaffolds available for broader chemical exploration. researchgate.net

Applications in Medicinal Chemistry Research (non-clinical)

The primary application of the 6-fluoro-1-azaspiro[3.3]heptane scaffold lies within non-clinical medicinal chemistry research. Its distinct structural and physicochemical properties make it an attractive motif for addressing common challenges in drug discovery, such as metabolic instability and poor solubility. univ.kiev.uauniba.it

Design of Conformationally Restricted Scaffolds

The inherent rigidity of the spiro[3.3]heptane skeleton is a key advantage in medicinal chemistry. researchgate.net This conformational restriction helps to lock the bioactive conformation of a molecule, which can lead to increased potency and selectivity for its biological target. By reducing the number of available conformations, the entropic penalty of binding to a receptor is minimized. The defined three-dimensional arrangement of substituents on the azaspiro[3.3]heptane core allows for precise control over their spatial orientation, facilitating optimal interactions with protein binding pockets. researchgate.netresearchgate.net This has led to the design of spirocyclic analogues of known bioactive compounds with improved pharmacological profiles. univ.kiev.ua

Exploration as Bioisosteres of Cyclohexane (B81311) and Piperidine (B6355638)

A significant area of research has been the use of azaspiro[3.3]heptane derivatives as bioisosteres for more common cyclic systems like cyclohexane and piperidine. Bioisosteric replacement is a strategy used to modify a lead compound's properties while retaining its biological activity.

The 6-fluoro-spiro[3.3]heptane scaffold has been specifically designed as a fluorine-labeled, conformationally restricted isostere of the cyclohexane framework. researchgate.net Similarly, 1-azaspiro[3.3]heptanes have been synthesized and validated as bioisosteres of piperidine, a ubiquitous fragment in many pharmaceuticals. nih.gov The replacement of a piperidine ring with a 2-azaspiro[3.3]heptane moiety has been shown to improve aqueous solubility and reduce metabolic degradation. univ.kiev.ua This bioisosteric substitution can lead to patent-free analogues of existing drugs with potentially enhanced properties. nih.gov

Table 1: Comparison of Physicochemical Properties of Piperidine and Azaspiro[3.3]heptane Scaffolds
PropertyPiperidineAzaspiro[3.3]heptaneAdvantage of Azaspiro[3.3]heptane
FlexibilityHigh (Chair-boat conformations)Low (Rigid)Locks bioactive conformation, reduces entropic penalty of binding
Metabolic StabilityProne to oxidationGenerally improvedBlocks metabolically labile sites
Aqueous SolubilityVariableOften higherImproves pharmacokinetic profile
3D CharacterModerateHigh"Escapes flatland" of aromatic compounds, improved target interaction

Influence of Fluorine on Receptor Binding Affinity and Metabolic Stability Research

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance various properties. nih.govchemrxiv.orgbohrium.com In the context of the 6-fluoro-1-azaspiro[3.3]heptane scaffold, the fluorine atom exerts significant influence through its unique electronic properties.

Fluorine's high electronegativity can alter the local electronic environment of a molecule, potentially leading to more favorable interactions with a biological target. This can manifest as increased binding affinity through the formation of specific hydrogen bonds or dipole interactions within the receptor's binding site. mdpi.com The substitution of hydrogen with fluorine is often well-tolerated sterically due to their similar van der Waals radii.

Furthermore, fluorine substitution is a common tactic to improve metabolic stability. nih.govnih.gov By replacing a hydrogen atom at a metabolically labile position with a fluorine atom, the C-F bond, being stronger than a C-H bond, can block oxidation by metabolic enzymes like cytochrome P450s. nih.govucd.ie This can prolong the half-life of a drug candidate, a critical parameter in drug development. nih.gov Research has shown that fluorination can render a drug inactive to oxidative transformation, thereby enhancing its metabolic profile. nih.govucd.ie

Table 2: Effects of Fluorine Substitution in Drug Discovery Research
ParameterEffect of Fluorine SubstitutionUnderlying Rationale
Receptor Binding AffinityCan increaseAlters electronic properties, enables new polar interactions
Metabolic StabilityOften increasesBlocks sites of oxidative metabolism due to strong C-F bond
Basicity (pKa) of nearby aminesDecreasesStrong electron-withdrawing inductive effect
Lipophilicity (LogP/LogD)Generally increasesFluorine is more lipophilic than hydrogen
Molecular ConformationCan influenceGauche effect and other stereoelectronic interactions

Potential in Materials Science Research

While the primary focus of research on azaspiro[3.3]heptane derivatives has been in medicinal chemistry, their unique, rigid, and three-dimensional structures suggest potential applications in materials science. Spirocyclic compounds, in general, are of interest for creating novel polymers and materials with specific spatial arrangements. The incorporation of the spiro[3.3]heptane scaffold could lead to materials with enhanced thermal stability, specific mechanical properties, or unique porous structures. For instance, one study has explored the use of spiranes in enhancing the mechanical properties and performance of energetic elastomeric polyurethane binders. acs.org However, specific research focusing on 6-fluoro-1-azaspiro[3.3]heptane hydrochloride in materials science applications is not yet widely reported in the literature. The synthetic accessibility of these building blocks could open avenues for their exploration in areas such as high-performance polymers, organic frameworks, or liquid crystals.

Applications in Catalysis Research

The use of this compound in catalysis is an emerging area with limited but promising research. Chiral amines and their derivatives are frequently used as ligands or organocatalysts in asymmetric synthesis. The rigid backbone of the azaspiro[3.3]heptane scaffold makes it an attractive candidate for the development of new chiral ligands.

Related azaspirocyclic compounds have shown utility in catalysis. For example, 2,6-diazaspiro[3.3]heptane has been successfully applied in palladium-catalyzed aryl amination reactions. acs.org Additionally, a palladium-catalyzed method has been developed for the convergent synthesis of 1-azaspirocycles. acs.org These examples suggest that the 1-azaspiro[3.3]heptane framework can be a viable component in catalytic systems. The fluorine atom in 6-fluoro-1-azaspiro[3.3]heptane could further modulate the electronic properties of the nitrogen atom, potentially influencing the efficacy and selectivity of a catalyst. Further investigation is required to fully explore the potential of this specific compound and its derivatives as ligands or catalysts in a broader range of chemical transformations.

Future Research Directions for 6 Fluoro 1 Azaspiro 3.3 Heptane Hydrochloride

Development of Novel Stereoselective Synthetic Routes

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of efficient and highly selective methods for the synthesis of enantiomerically pure 6-fluoro-1-azaspiro[3.3]heptane hydrochloride is a critical area for future research. Current synthetic approaches often result in racemic mixtures, necessitating challenging and costly chiral separations.

Future efforts should focus on the design and implementation of asymmetric catalytic methods. The use of chiral Brønsted acids or Lewis acids could facilitate enantioselective cyclization reactions to form the spirocyclic core. researchgate.net For instance, a chiral catalyst could be employed in a key bond-forming step, such as an intramolecular nucleophilic substitution or a cycloaddition, to induce stereoselectivity. researchgate.netrsc.org Another promising avenue is the use of chiral auxiliaries, which can be temporarily attached to a precursor molecule to direct the stereochemical outcome of a reaction and subsequently removed. researchgate.net

A key challenge will be to develop methods that are not only highly stereoselective but also scalable and economically viable. The synthesis of 1-substituted 2-azaspiro[3.3]heptanes has been achieved with high diastereoselectivity through the addition of ethyl cyclobutanecarboxylate (B8599542) anions to chiral N-tert-butanesulfinyl aldimines. researchgate.netrsc.org This approach, which yields products with high enantiomeric and diastereomeric purity, could potentially be adapted for the synthesis of fluorinated analogues. researchgate.netrsc.org

Table 1: Comparison of Potential Stereoselective Synthetic Strategies
StrategyDescriptionPotential AdvantagesPotential Challenges
Asymmetric CatalysisUse of chiral catalysts (e.g., Brønsted or Lewis acids) to induce enantioselectivity in a key reaction step.High catalytic efficiency, potential for high enantiomeric excess.Catalyst design and optimization, cost of catalysts.
Chiral AuxiliariesTemporary attachment of a chiral group to a substrate to direct a stereoselective reaction.Well-established methodology, can provide high levels of stereocontrol.Requires additional synthetic steps for attachment and removal of the auxiliary.
Enzyme-Catalyzed ReactionsUtilization of enzymes to catalyze stereoselective transformations.High specificity and selectivity, environmentally friendly conditions.Enzyme stability and availability, substrate scope limitations.

Exploration of Under-explored Reaction Manifolds

To broaden the utility of this compound, it is essential to explore new reaction pathways that allow for the selective functionalization of the spirocyclic scaffold. Much of the current chemistry focuses on modifications at the nitrogen atom. Future research should investigate methods for the selective C-H functionalization of the cyclobutane (B1203170) rings.

Recent advances in photoredox catalysis and transition-metal-catalyzed C-H activation could provide powerful tools for this purpose. nih.gov For example, a directed C-H functionalization approach could be employed, where a directing group temporarily installed on the nitrogen atom guides a catalyst to a specific C-H bond. This would enable the introduction of a wide range of functional groups at previously inaccessible positions.

Furthermore, the development of novel ring-opening and ring-expansion reactions of the azaspiro[3.3]heptane core could lead to the synthesis of new and structurally diverse heterocyclic systems. ubc.ca For instance, treatment with specific reagents could induce a selective cleavage of one of the C-C or C-N bonds in the spirocycle, providing access to functionalized piperidines or other valuable scaffolds. The synthesis of functionalized 1-azaspirocyclopentanones has been achieved through semipinacol ring expansion reactions, a strategy that could be explored for azaspiro[3.3]heptane derivatives. ubc.ca

Advanced Computational Modeling for Predictive Design

Computational chemistry offers a powerful toolkit for accelerating the discovery and optimization of molecules with desired properties. In the context of this compound, advanced computational modeling can be employed in several key areas.

Density Functional Theory (DFT) calculations can be used to predict the reactivity of different positions on the spirocyclic scaffold, guiding the development of new synthetic methodologies. mdpi.com For example, DFT could be used to calculate the relative energies of intermediates and transition states for various proposed C-H functionalization reactions, allowing researchers to identify the most promising reaction conditions. Molecular dynamics (MD) simulations can provide insights into the conformational preferences of the fluorinated spirocycle and how it interacts with biological targets such as proteins. nih.govtdl.orgrsc.org This information is invaluable for the rational design of new drug candidates.

Furthermore, in silico screening methods can be used to predict the absorption, distribution, metabolism, and excretion (ADME) and toxicity (Tox) properties of virtual libraries of derivatives of this compound. nih.govjournaljpri.comresearchgate.net This can help to prioritize the synthesis of compounds with the most promising drug-like properties, saving significant time and resources in the drug discovery process.

Integration into High-Throughput Synthesis and Screening Platforms

To fully explore the chemical space around the 6-fluoro-1-azaspiro[3.3]heptane scaffold, it is crucial to integrate its synthesis and derivatization into high-throughput platforms. Automated synthesis platforms can be employed to rapidly generate large libraries of analogues with diverse functional groups. chimia.ch This would involve the development of robust and reliable reaction protocols that are amenable to automation, such as solid-phase synthesis or flow chemistry techniques. nih.govresearchgate.net

DNA-encoded library (DEL) technology is another powerful approach for the rapid synthesis and screening of vast numbers of compounds. rsc.orgspringernature.comdrugdiscoverychemistry.com By attaching a unique DNA tag to each molecule, it is possible to synthesize and screen libraries containing billions of different compounds in a single experiment. The development of on-DNA synthetic methods compatible with the 6-fluoro-1-azaspiro[3.3]heptane scaffold would enable the rapid identification of potent and selective binders to a wide range of biological targets. The synthesis of 2-oxa-1-azaspiro(bicyclo[3.2.0])heptanes on-DNA via visible light-mediated energy transfer catalysis has been reported, demonstrating the feasibility of incorporating spirocyclic scaffolds into DELs. nih.gov

Expanding Applications in Chemical Biology Probes and Tools

The unique properties of this compound make it an attractive scaffold for the development of chemical biology probes and tools. The fluorine atom can serve as a useful reporter group for ¹⁹F NMR studies, allowing for the investigation of protein-ligand interactions and the conformational changes of biomolecules.

Furthermore, the spirocyclic core can be functionalized with various reporter groups, such as fluorophores, biotin (B1667282) tags, or photoaffinity labels, to create probes for a variety of applications. For example, a fluorescently labeled derivative could be used to visualize the localization of a target protein within a cell. A photoaffinity probe could be used to identify the binding partners of a particular drug molecule.

The development of activity-based probes based on the 6-fluoro-1-azaspiro[3.3]heptane scaffold is another promising area of research. These probes are designed to covalently modify the active site of a specific enzyme, providing a powerful tool for studying enzyme function and for identifying new enzyme inhibitors. The rigid nature of the spirocyclic scaffold could be exploited to create highly selective probes that target a single member of a large enzyme family.

Table 2: Potential Applications in Chemical Biology
ApplicationDescriptionRequired Functionalization
¹⁹F NMR ProbesUtilize the fluorine atom as a reporter for studying molecular interactions.None (inherent property)
Fluorescent ProbesVisualize the localization of target molecules in biological systems.Attachment of a fluorophore.
Photoaffinity ProbesIdentify binding partners of a molecule of interest through light-induced crosslinking.Incorporation of a photo-reactive group (e.g., diazirine, benzophenone).
Activity-Based ProbesCovalently label the active site of a specific enzyme for functional studies.Inclusion of a reactive "warhead" group.

Q & A

Q. What are the key structural features of 6-fluoro-1-azaspiro[3.3]heptane hydrochloride, and how can they be experimentally characterized?

The compound features a spirocyclic core with a fluorine substituent at position 6 and a secondary amine hydrochloride salt. Key characterization methods include:

  • Mass spectrometry (MS) with collision cross-section (CCS) predictions for adduct identification (e.g., [M+H]+ CCS = 129.2 Ų) .
  • Nuclear Magnetic Resonance (NMR) to resolve spirocyclic geometry and fluorine coupling patterns.
  • X-ray crystallography (if crystalline) to confirm 3D structure and hydrogen bonding with the hydrochloride counterion.

Q. What synthetic strategies are recommended for preparing this compound?

While direct synthesis data is limited, analogous spirocyclic compounds suggest:

  • Ring-closing metathesis or cyclization of appropriately substituted precursors (e.g., using endocyclic alkenes and isocyanates) .
  • Fluorination via electrophilic or nucleophilic agents (e.g., Selectfluor®) at the spirocyclic stage .
  • Salt formation with HCl to improve solubility and crystallinity .
  • Optimization : Control reaction temperature (<0°C for fluorination) and use polar aprotic solvents (e.g., DMF) to stabilize intermediates .

Q. How can purity and stability be assessed during synthesis?

  • HPLC/MS : Monitor reaction progress using reverse-phase chromatography with UV/ELS detection.
  • Thermogravimetric Analysis (TGA) : Assess hygroscopicity of the hydrochloride salt .
  • Accelerated stability studies : Expose the compound to heat (40°C) and humidity (75% RH) for 14 days to detect degradation .

Advanced Research Questions

Q. How does the fluorine substituent influence the compound’s pharmacological profile compared to non-halogenated analogs?

  • Steric and Electronic Effects : Fluorine’s electronegativity enhances hydrogen-bonding potential with biological targets (e.g., kinases, neurotransmitter receptors) .
  • Metabolic Stability : Fluorine reduces oxidative metabolism in cytochrome P450 assays, as seen in related spirocycles .
  • Case Study : In 6-fluoro-6-methyl-2-azaspiro[3.3]heptane, fluorine increased binding affinity to serotonin receptors by 3-fold compared to non-fluorinated analogs .

Q. What computational methods are suitable for predicting target interactions of this compound?

  • Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with kinases (e.g., CDK2) or GPCRs .
  • MD Simulations : Assess binding stability over 100 ns trajectories in explicit solvent (e.g., TIP3P water model) .
  • QSAR Models : Train models on spirocyclic compound libraries to predict ADMET properties .

Q. How can researchers resolve contradictory data in biological assays (e.g., varying IC₅₀ values across studies)?

  • Assay Standardization : Use reference compounds (e.g., staurosporine for kinase assays) to normalize inter-lab variability .
  • Probe Dependency : Test activity under different conditions (e.g., ATP concentration in kinase assays) .
  • Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA) .

Q. What strategies are recommended for designing analogs to improve selectivity for neurological targets?

  • Bioisosteric Replacement : Replace fluorine with chlorine or trifluoromethyl groups to modulate lipophilicity (clogP) .
  • Spirocore Modifications : Introduce methyl groups at position 2 or 5 to alter steric bulk and conformational flexibility .
  • Salt Forms : Test mesylate or tosylate salts to enhance blood-brain barrier penetration .

Methodological Considerations

Q. How can ion mobility spectrometry (IMS) aid in structural analysis?

  • CCS Matching : Compare experimental CCS values (e.g., 129.2 Ų for [M+H]+) with predicted data to confirm adduct identity .
  • Conformational Analysis : Use drift-tube IMS to resolve low-energy conformers of the spirocyclic core .

Q. What purification techniques are optimal for isolating this compound?

  • Crystallization : Use ethanol/water mixtures (70:30 v/v) to isolate the hydrochloride salt with >98% purity .
  • Preparative HPLC : Employ C18 columns with 0.1% TFA in acetonitrile/water gradients for challenging separations .

Q. How can researchers address the lack of literature data for this compound?

  • Analog Extrapolation : Leverage data from structurally similar compounds (e.g., 2-azaspiro[3.3]heptane derivatives) .
  • Fragment-Based Screening : Use the spirocycle as a fragment in SPR-based libraries to identify novel targets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.